1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea
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Overview
Description
1-[[(4-ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Organocatalysis Applications
- Tailorable Functional Groups in Organocatalysis : Thioureas, including variants similar to the specified compound, are used in organocatalysis. These compounds can be synthesized with tailorable functional groups, replacing common motifs like 3,5-bis(trifluoromethyl) phenyl moieties to enhance catalytic activity. This adaptability allows for the development of specific catalysts for various chemical reactions (Nickisch, Gabrielsen, & Meier, 2020).
Antimicrobial Activity
- Antimicrobial Properties : Certain derivatives of thioureas have been shown to possess antimicrobial activity. For example, compounds like 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole and its derivatives have demonstrated efficacy against microbial agents, indicating a potential application in the development of new antimicrobial drugs (Abdel‐Hafez, 2003).
DNA Binding and Cytotoxicity
- DNA Binding and Potential Anticancer Applications : Thiourea compounds, including those similar to the compound , have been studied for their ability to bind with DNA and their cytotoxic effects on cancer cell lines. These properties suggest potential applications in cancer research and therapy (Mushtaque et al., 2016).
Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibition : Thiourea derivatives have been identified as effective inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes. This inhibition capability can be leveraged in various medical applications, such as in the development of treatments for conditions like glaucoma (Congiu et al., 2014).
Photoluminescence Properties
- Fluorescence Quenching in Analytical Chemistry : Thioureas with photoluminescence properties, like the one mentioned, can be used in analytical chemistry for the detection of specific ions. For instance, the quenching of fluorescence by chromium(VI) ions can be employed for the determination of chromium levels in various samples (Sunil & Rao, 2015).
Synthesis and Structural Characterization
- Synthesis and Structural Studies : Thiourea derivatives are subjects of extensive synthesis and structural characterization studies. Understanding their molecular structure and properties is crucial for their applications in various fields, including pharmaceuticals and materials science (Saeed, Mumtaz, & Flörke, 2010).
properties
Product Name |
1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
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Molecular Formula |
C17H17F3N4OS2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea |
InChI |
InChI=1S/C17H17F3N4OS2/c1-2-25-14-8-6-12(7-9-14)21-15(26)23-24-16(27)22-13-5-3-4-11(10-13)17(18,19)20/h3-10H,2H2,1H3,(H2,21,23,26)(H2,22,24,27) |
InChI Key |
WFNVXQSKBQAFMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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